methyl (2R,3R)-3-hydroxy-2-methylbutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R)-3-hydroxy-2-methylbutanoate can be achieved through several methods. One common approach involves the esterification of (2R,3R)-3-hydroxy-2-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R)-3-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of methyl (2R,3R)-3-oxo-2-methylbutanoate or methyl (2R,3R)-3-carboxy-2-methylbutanoate.
Reduction: Formation of (2R,3R)-3-hydroxy-2-methylbutanol.
Substitution: Formation of methyl (2R,3R)-3-chloro-2-methylbutanoate or methyl (2R,3R)-3-bromo-2-methylbutanoate.
Scientific Research Applications
Methyl (2R,3R)-3-hydroxy-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which methyl (2R,3R)-3-hydroxy-2-methylbutanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules.
Properties
CAS No. |
66767-61-1 |
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Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
methyl (2R,3R)-3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C6H12O3/c1-4(5(2)7)6(8)9-3/h4-5,7H,1-3H3/t4-,5-/m1/s1 |
InChI Key |
FFJMPYODEQVBEX-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C)O)C(=O)OC |
Canonical SMILES |
CC(C(C)O)C(=O)OC |
Origin of Product |
United States |
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